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For Researchers, Scientists, and Drug Development Professionals

Abstract
Fenobam, [N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea], is a

potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate

receptor 5 (mGluR5). Initially developed in the 1970s as a non-benzodiazepine anxiolytic, its

specific molecular target was not identified until much later. This discovery has led to a

renewed interest in Fenobam as a valuable tool for studying mGluR5 pharmacology and as a

potential therapeutic agent for a variety of neurological and psychiatric disorders, including

anxiety, fragile X syndrome, and pain. This technical guide provides a comprehensive overview

of the chemical structure, physicochemical properties, and pharmacological characteristics of

Fenobam, with a focus on its interaction with the mGluR5 receptor. Detailed experimental

protocols for its synthesis and key pharmacological assays are also presented to facilitate

further research and development.

Chemical Structure and Properties
Fenobam is an imidazole derivative with a complex chemical structure that includes a

substituted phenylurea moiety linked to a methylated imidazolinone ring.
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Property Value

IUPAC Name
N-(3-chlorophenyl)-N'-(1-methyl-4-oxo-4,5-

dihydro-1H-imidazol-2-yl)urea[1]

CAS Number 57653-26-6[1]

Molecular Formula C₁₁H₁₁ClN₄O₂[1]

Molecular Weight 266.68 g/mol [1]

Canonical SMILES CN1CC(=O)N=C1NC(=O)NC2=CC(=CC=C2)Cl

InChI Key DWPQODZAOSWNHB-UHFFFAOYSA-N

Physicochemical Properties
Property Value

Appearance White to off-white solid

Melting Point Not reported

Boiling Point Not reported

Solubility
Soluble in DMSO; sparingly soluble in other

organic solvents; practically insoluble in water.

Purity Commercially available with >98% purity.

Tautomerism
Fenobam can exist in different tautomeric forms. High-resolution NMR spectroscopy has been

instrumental in elucidating the predominant tautomeric structure in solution.[2] Studies have

shown that in solution, Fenobam predominantly exists as the tautomer where the proton is on

the nitrogen atom of the urea linkage adjacent to the imidazole ring. This preference is

influenced by intramolecular hydrogen bonding.

Pharmacological Properties
Fenobam's primary pharmacological activity is as a potent and selective negative allosteric

modulator of the mGluR5 receptor.
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Mechanism of Action
Fenobam binds to an allosteric site on the mGluR5 receptor, which is distinct from the

orthosteric binding site for the endogenous ligand, glutamate. As a negative allosteric

modulator, Fenobam does not compete with glutamate for binding but rather changes the

conformation of the receptor in such a way that it reduces the affinity and/or efficacy of

glutamate. This leads to a decrease in the downstream signaling cascade initiated by mGluR5

activation.

Quantitative Pharmacological Data
The following table summarizes key quantitative data for Fenobam's interaction with the

mGluR5 receptor.

Parameter Species Value Reference

IC₅₀ (quisqualate-

induced Ca²⁺

mobilization)

Human 58 ± 2 nM

IC₅₀ (basal mGluR5

activity)
Human 84 ± 13 nM

Kd ([³H]fenobam

binding)
Rat 54 ± 6 nM

Kd ([³H]fenobam

binding)
Human 31 ± 4 nM

Ki (inhibition of

[³H]fenobam binding

by MPEP)

Human 6.7 ± 0.7 nM

Pharmacokinetics
Pharmacokinetic studies of Fenobam have been conducted in various species, including

rodents and humans.
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Species Route Dose Tmax Cmax
Half-life
(t₁/₂)

Bioavail
ability

Referen
ce

Mouse i.p. 30 mg/kg ~15 min

~1500

ng/mL

(plasma)

~1 hour -

Rat p.o. 30 mg/kg 1 hour
~300

ng/mL
~2 hours -

Human p.o.
50-150

mg
2-4 hours

Highly

variable

Not well

defined

Highly

variable

Experimental Protocols
Synthesis of Fenobam
While the direct synthesis of Fenobam is not extensively detailed in readily available literature,

a general synthetic route can be inferred from the synthesis of its analogs. The synthesis

typically involves the condensation of two key intermediates: 2-amino-1-methyl-1,5-dihydro-4H-

imidazol-4-one and 3-chlorophenyl isocyanate.

Materials:

2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one

3-chlorophenyl isocyanate

Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)

Inert atmosphere (e.g., Nitrogen or Argon)

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

Dissolve 2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one in the anhydrous solvent under an

inert atmosphere.
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To this solution, add an equimolar amount of 3-chlorophenyl isocyanate dropwise at room

temperature.

Stir the reaction mixture at room temperature for several hours to overnight, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure.

The crude product is then purified by a suitable method, such as recrystallization or column

chromatography, to yield Fenobam.

mGluR5 Intracellular Calcium Mobilization Assay
This assay is a common method to determine the potency of mGluR5 modulators by measuring

changes in intracellular calcium concentration following receptor activation.

Materials:

HEK293 cells stably expressing human mGluR5

Cell culture medium and supplements

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

mGluR5 agonist (e.g., Quisqualate or (S)-3,5-DHPG)

Fenobam (or other test compounds)

Fluorescence plate reader with automated injection capabilities

Procedure:

Cell Culture: Culture the HEK293-hmGluR5 cells in appropriate flasks until they reach a

suitable confluency.

Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at

a predetermined density and allow them to adhere overnight.
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Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive

fluorescent dye in assay buffer for approximately 1 hour at 37°C.

Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add varying

concentrations of Fenobam (or other test compounds) to the wells and incubate for a

specified period (e.g., 15-30 minutes) at room temperature.

Fluorescence Measurement: Place the microplate in the fluorescence plate reader. Establish

a baseline fluorescence reading.

Agonist Stimulation: Inject a fixed concentration of the mGluR5 agonist into the wells and

immediately begin recording the fluorescence intensity over time.

Data Analysis: The change in fluorescence intensity reflects the change in intracellular

calcium concentration. Calculate the inhibitory effect of Fenobam at each concentration and

determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Signaling Pathways and Logical Relationships
Fenobam's mechanism of action can be visualized through its effect on the mGluR5 signaling

pathway.

mGluR5 Signaling Pathway
Activation of the Gq-coupled mGluR5 receptor by glutamate initiates a cascade of intracellular

events.
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Caption: The mGluR5 signaling cascade initiated by glutamate binding.

Fenobam's Negative Allosteric Modulation
Fenobam inhibits the mGluR5 signaling pathway by binding to an allosteric site on the

receptor.
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Caption: Logical workflow of Fenobam's negative allosteric modulation.
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Experimental Workflow for NAM Screening
A typical workflow for identifying and characterizing negative allosteric modulators of mGluR5.
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Caption: Experimental workflow for negative allosteric modulator screening.

Conclusion
Fenobam serves as a prototypical negative allosteric modulator of mGluR5, offering a valuable

pharmacological tool for both basic and translational research. Its well-characterized chemical

structure and pharmacological profile make it an important reference compound in the

development of novel therapeutics targeting the mGluR5 receptor. The detailed methodologies

and data presented in this guide are intended to support the ongoing efforts of researchers and

drug development professionals in this promising field. Further investigation into its

pharmacokinetic variability and the development of analogs with improved properties will be

crucial for its potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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